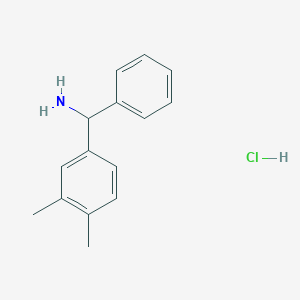
(3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride
Overview
Description
The compound “(3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride” is a chemical compound used in proteomics research . It has a molecular formula of C15H17N•HCl and a molecular weight of 247.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N.ClH/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Scientific Research Applications
Chiral Discrimination Mechanisms
Research on chiral discrimination mechanisms has been demonstrated using amylose tris(3,5-dimethylphenyl)carbamate stationary phase for the separation of enantiomers, emphasizing the role of hydrogen bonding and other interactions in the retention and selectivity of chiral molecules. This study provides insights into the complex nature of chiral discrimination, relevant for analytical chemistry and the development of chiral drugs (Bereznitski et al., 2002).
Catalysts in Hydrogenation Reactions
A study on quinazoline-based ruthenium complexes highlighted their efficiency in transfer hydrogenation reactions. By synthesizing these complexes from commercially available materials and testing their catalytic activity, significant advancements in the field of green chemistry and organic synthesis are noted, with excellent conversions reported for acetophenone derivatives (Karabuğa et al., 2015).
Luminescence for Biological Imaging
The development of thiol-reactive luminophores for fluorescence microscopy, such as 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, shows the application of these compounds in biological imaging, particularly in targeting and visualizing mitochondria. This research opens new avenues for studying mitochondrial function and dynamics in live cells (Amoroso et al., 2008).
Advanced Materials for Optoelectronic Devices
The synthesis and characterization of novel triarylamine derivatives with dimethylamino substituents for use in optoelectronic devices demonstrate the role of these materials in enhancing the performance of electrochromic devices and electrofluorochromic devices. Such studies contribute to the advancement of materials science and the development of energy-efficient and high-performance optoelectronic technologies (Wu et al., 2019).
Safety and Hazards
The compound comes with a warning signal and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZORKOZIOUEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-55-7 | |
| Record name | Benzenemethanamine, 3,4-dimethyl-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)



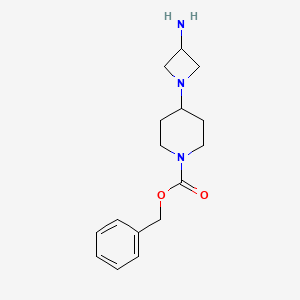
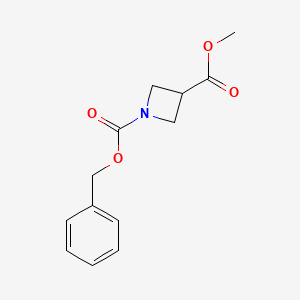
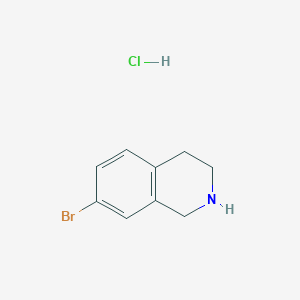
![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)
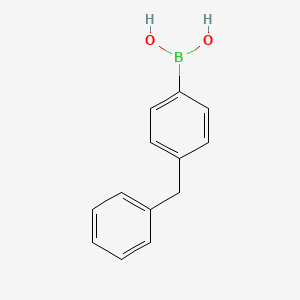


![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)
